3,4-(Ethylenedioxy)thiophenol

概要

説明

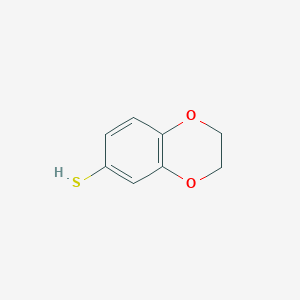

3,4-(Ethylenedioxy)thiophenol is an organosulfur compound with the molecular formula C6H6O2S. It consists of a thiophene ring substituted at the 3 and 4 positions with an ethylene glycolyl unit. This compound is a colorless viscous liquid and is a precursor to various functional materials, including conductive polymers.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-(Ethylenedioxy)thiophenol typically involves the reaction of 2,3-butanedione, trimethyl orthoformate, and ethylene glycol to form the dioxane ring. This is followed by sulfidization with elemental sulfur to produce the thiophene ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow reactors and automated systems to maintain consistent quality and output.

化学反応の分析

Oxidation Reactions

EDOT-Th undergoes oxidation to form sulfoxides, sulfones, or conductive polymers. The electron-donating ethylene dioxolane group stabilizes radical intermediates during oxidative processes.

Key Findings:

-

Electrochemical Oxidation : Cyclic voltammetry studies show oxidation potentials ranging from 422 to 617 mV (vs. Ag/Ag⁺), depending on substituents .

-

Polymerization : Oxidative polymerization using peroxydisulfate (S₂O₈²⁻) or FeCl₃ produces poly(3,4-ethylenedioxythiophene) (PEDOT), a highly conductive polymer . The reaction proceeds via radical cation intermediates that couple to form extended π-conjugated chains .

Table 1: Oxidation Products and Conditions

Substitution Reactions

The thiophene ring in EDOT-Th participates in electrophilic and nucleophilic substitutions, enabling precise functionalization.

Key Pathways:

-

Lithiation :

-

EDOT-Th reacts with n-BuLi at the α-position (C2 or C5), forming a lithiated intermediate. This intermediate reacts with electrophiles (e.g., CO₂, alkyl halides) to yield 2- or 5-substituted derivatives .

-

Example: Reaction with ZnCl₂ produces organozinc reagents for cross-coupling reactions (e.g., Negishi coupling) .

-

-

Knoevenagel Condensation :

Table 2: Substitution Reactions and Products

Polymerization and Copolymerization

EDOT-Th’s polymerization is central to its industrial relevance, particularly in conductive polymers.

Table 3: Polymerization Methods and Outcomes

Comparative Reactivity with EDOT Derivatives

EDOT-Th’s reactivity differs from analogous compounds due to its thiophenol group:

| Compound | Oxidation Potential (mV) | Preferred Reaction |

|---|---|---|

| EDOT-Th | 422–617 | Electrophilic substitution |

| 3,4-EDOT (no –SH) | 320–480 | Oxidative polymerization |

| Thiophene | 1,200–1,400 | Limited due to lower electron density |

Environmental and Solvent Effects

科学的研究の応用

Conductive Polymers and Electronics

Hydrogels and Flexible Electronics

One of the prominent applications of EDOT is in the synthesis of conductive hydrogels. Research has shown that hydrogels incorporating EDOT exhibit excellent physical and electrical properties, making them suitable for flexible electronic devices such as electronic skins and sensors. A study synthesized copolymers of EDOT and thiophene, varying their molar ratios to optimize conductivity and mechanical strength. The findings indicated that increasing the proportion of EDOT enhanced tensile strength while decreasing elongation at break, establishing a balance between flexibility and conductivity .

| Molar Ratio (EDOT:Th) | Tensile Strength (kPa) | Elongation Break (%) |

|---|---|---|

| 9:1 | 18.7 | 406 |

| 7:3 | 12.1 | 705 |

| 5:5 | 8.3 | 771 |

| 3:7 | 6.9 | 824 |

| 1:9 | 5.6 | 869 |

Fluorescent Sensors

EDOT-based conjugated microporous polymers (CMPs) have been developed for use in fluorescent sensing applications. These polymers demonstrated high sensitivity for detecting hazardous substances like 2,4-dinitrophenol and iodine, showcasing their potential in environmental monitoring and safety applications .

Medicinal Chemistry

Antiproliferative Effects

In medicinal chemistry, compounds derived from EDOT have been investigated for their biological activities. Notably, bisbenzimidazoles featuring a 3,4-ethylenedioxy extension showed significant affinity for double-stranded DNA and exhibited antiproliferative effects against various carcinoma cell lines. One compound demonstrated an IC50 value of M, indicating its potential as a therapeutic agent .

Organic Synthesis

Functionalization and Esterification

The functionalization of EDOT derivatives has been explored for creating new materials with specific properties. For instance, selective esterification of hydroxymethyl-ethylenedioxy thiophene with tetrathiafulvalene was reported, leading to compounds with unique electronic properties suitable for organic electronics . This functionalization approach allows for the development of tailored materials that can be utilized in various applications.

Case Studies

Study on Hydrogels

A comprehensive study on hydrogels incorporating P(EDOT-co-Th) copolymers highlighted their mechanical properties and potential uses in soft robotics and wearable technology. The research utilized advanced characterization techniques such as Fourier transform infrared spectroscopy (FT-IR) and thermogravimetric analysis (TGA) to analyze the hydrogels' structural integrity and thermal stability .

Fluorescent Sensing Applications

Another study focused on the development of EDOT-based CMPs for fluorescent sensing applications. These materials were constructed using direct arylation methods, which simplified the synthesis process while maintaining high performance in detecting environmental pollutants .

作用機序

The mechanism of action of 3,4-(Ethylenedioxy)thiophenol involves its ability to undergo polymerization and form conductive polymers. The process begins with the formation of a radical cation, which then attacks a neutral molecule, followed by deprotonation and further polymerization steps . This results in the formation of extended π-conjugated systems that exhibit high electrical conductivity and stability.

類似化合物との比較

Similar Compounds

3,4-(Ethylenedioxy)thiophene: Similar in structure but lacks the phenolic hydroxyl group.

Thiophene: The parent compound, which lacks the ethylene glycolyl substitution.

2,5-Dimethoxythiophene: Another derivative with different substituents on the thiophene ring.

Uniqueness

3,4-(Ethylenedioxy)thiophenol is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. Its ability to form highly conductive polymers makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .

生物活性

3,4-(Ethylenedioxy)thiophenol, commonly referred to as EDOT, is a compound with significant biological activity, particularly in the fields of cancer research and material science. This article reviews the biological effects of EDOT, highlighting its antiproliferative properties, interactions with DNA, and potential applications in biomedical devices.

Chemical Structure and Properties

EDOT is an organosulfur compound characterized by the presence of thiophene with ethylene glycol units at the 3 and 4 positions. Its molecular formula is . The compound is a colorless viscous liquid that can polymerize to form conducting materials used in various electronic applications.

Antiproliferative Activity

Recent studies have demonstrated that EDOT derivatives exhibit moderate to strong antiproliferative effects against various carcinoma cell lines. For instance, a study found that compounds derived from EDOT showed significant inhibitory effects on a panel of eight carcinoma cell lines, with specific derivatives displaying IC50 values as low as .

Table 1: Antiproliferative Effects of EDOT Derivatives

| Compound | Cell Line | IC50 (M) | Mechanism of Action |

|---|---|---|---|

| Compound 5 | HeLa | Induces G2/M phase arrest | |

| Compound 6 | MCF-7 | DNA interaction | |

| EDOT derivative | Trypanosome cruzi | Growth inhibition |

Interaction with DNA

EDOT and its derivatives have shown a pronounced affinity for double-stranded DNA (ds-DNA). They interact within the grooves of ds-DNA, forming dimers or oligomers that stabilize the DNA structure thermally. This interaction has implications for drug design, particularly in targeting cancer cells where DNA stabilization can inhibit cell division .

Case Study: DNA Interaction

In a specific case study involving HeLa cells, fluorescence microscopy revealed that an EDOT derivative entered live cells within 30 minutes but did not accumulate in the nuclei even after prolonged exposure . This suggests a selective mechanism of action where the compound may exert its effects without directly interacting with nuclear DNA.

Applications in Biomedical Devices

Beyond its antiproliferative properties, EDOT is also being explored for use in electroactive and stretchable hydrogels. These hydrogels can be utilized in flexible electronic devices such as sensors and human motion monitoring systems. The incorporation of EDOT into these materials enhances their conductivity and mechanical properties, making them suitable for various biomedical applications .

Table 2: Properties of EDOT-Containing Hydrogels

| Property | Measurement |

|---|---|

| Conductivity | High (dependent on molar ratio) |

| Tensile Strength | Increased with higher EDOT content |

| Elongation at Break | Decreased with higher EDOT content |

特性

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c11-6-1-2-7-8(5-6)10-4-3-9-7/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTXRGFHGWXIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374514 | |

| Record name | 3,4-(Ethylenedioxy)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247228-28-0 | |

| Record name | 3,4-(Ethylenedioxy)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。